3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorophenyl group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution with the 3,4-dichlorophenyl group:
Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea: A phenylurea herbicide used to control the growth of grass and weeds.
3,4-Dichlorophenylhydrazine hydrochloride: Used in the preparation of various organic compounds.
Uniqueness
3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
Properties
Molecular Formula |
C10H10Cl3N3 |
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Molecular Weight |
278.6 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c1-15-10(13)5-9(14-15)6-2-3-7(11)8(12)4-6;/h2-5H,13H2,1H3;1H |
InChI Key |
HFKCDMQMTMZKMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2)Cl)Cl)N.Cl |
Origin of Product |
United States |
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